1-(3-chloro-4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea
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Overview
Description
3-(3-CHLORO-4-METHOXYPHENYL)-1-(3-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a triazoloazepine ring system, which is fused to a phenyl group substituted with chlorine and methoxy groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-4-METHOXYPHENYL)-1-(3-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multiple steps:
Formation of the Triazoloazepine Ring: The triazoloazepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and azepine intermediates.
Substitution Reactions: The phenyl groups are introduced through substitution reactions, where the chlorine and methoxy groups are added to the aromatic ring.
Urea Formation: The final step involves the formation of the urea linkage by reacting the triazoloazepine intermediate with isocyanate derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazoloazepine ring, resulting in the formation of amines or reduced ring systems.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore is investigated. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Medicine
The compound’s medicinal applications are explored in the context of its potential therapeutic effects. Studies may focus on its efficacy in treating conditions such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, the compound’s properties are leveraged for the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-(3-CHLORO-4-METHOXYPHENYL)-1-(3-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s binding to these targets can modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **3-(3-CHLORO-4-METHOXYPHENYL)-1-(3-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA
- **3-(3-CHLORO-4-METHOXYPHENYL)-1-(3-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA
- **3-(3-CHLORO-4-METHOXYPHENYL)-1-(3-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA
Uniqueness
The uniqueness of 3-(3-CHLORO-4-METHOXYPHENYL)-1-(3-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA lies in its specific substitution pattern and the presence of the triazoloazepine ring. This structural arrangement imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H26ClN5O2 |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H26ClN5O2/c1-16-7-6-8-17(13-16)25-23(30)29(18-10-11-20(31-2)19(24)14-18)15-22-27-26-21-9-4-3-5-12-28(21)22/h6-8,10-11,13-14H,3-5,9,12,15H2,1-2H3,(H,25,30) |
InChI Key |
QKSQXATYJWOLGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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